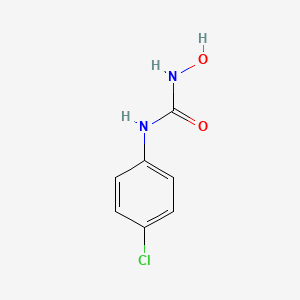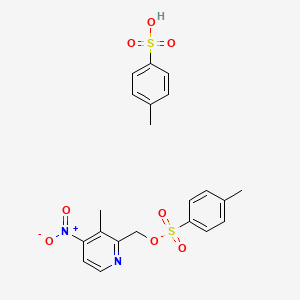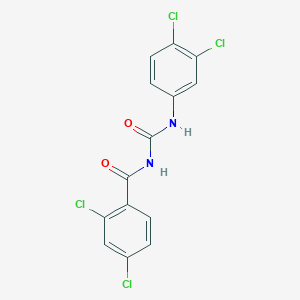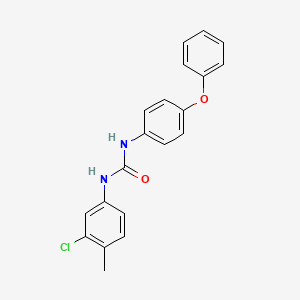
N-(4-Chlorophenyl)-N'-hydroxyurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-hydroxyurea is an organic compound characterized by the presence of a chlorophenyl group attached to a hydroxyurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-3-hydroxyurea can be synthesized through the reaction of 4-chloroaniline with potassium cyanate in an aqueous medium. The reaction typically involves the following steps:
Diazotization: 4-chloroaniline is diazotized using sodium nitrite and hydrochloric acid at low temperatures.
Reaction with Potassium Cyanate: The diazonium salt formed is then reacted with potassium cyanate to yield 1-(4-chlorophenyl)-3-hydroxyurea.
Industrial Production Methods: Industrial production of 1-(4-chlorophenyl)-3-hydroxyurea follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Chlorophenyl)-3-hydroxyurea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Formation of 1-(4-chlorophenyl)-3-urea.
Reduction: Formation of 1-(4-aminophenyl)-3-hydroxyurea.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-3-hydroxyurea has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(4-chlorophenyl)-3-hydroxyurea involves its interaction with specific molecular targets. The hydroxyurea moiety can inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy. The chlorophenyl group may enhance the compound’s binding affinity to its target enzymes or receptors.
Comparaison Avec Des Composés Similaires
1-(4-Bromophenyl)-3-hydroxyurea: Similar structure but with a bromine atom instead of chlorine.
1-(4-Fluorophenyl)-3-hydroxyurea: Contains a fluorine atom in place of chlorine.
1-(4-Methylphenyl)-3-hydroxyurea: Features a methyl group instead of chlorine.
Uniqueness: 1-(4-Chlorophenyl)-3-hydroxyurea is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, potentially enhancing the compound’s efficacy in its applications.
Propriétés
Numéro CAS |
30085-34-8 |
|---|---|
Formule moléculaire |
C7H7ClN2O2 |
Poids moléculaire |
186.59 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-hydroxyurea |
InChI |
InChI=1S/C7H7ClN2O2/c8-5-1-3-6(4-2-5)9-7(11)10-12/h1-4,12H,(H2,9,10,11) |
Clé InChI |
BVMOJUSYEYRSRG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)NO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)piperidine](/img/structure/B11946379.png)











![Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2-carboxylic acid](/img/structure/B11946471.png)
